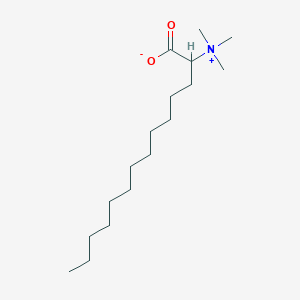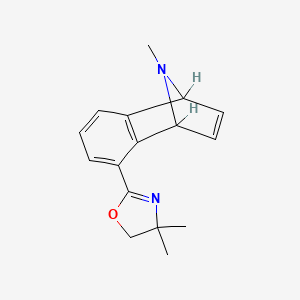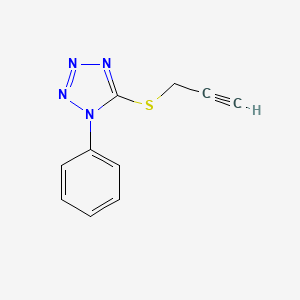
(1-Carboxylatotridecyl)trimethylammonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Carboxylatotridecyl)trimethylammonium is a surfactant with the chemical formula C17H35NO2. It is a cationic surfactant known for its excellent surface activity and wetting properties. This compound is widely used in personal care products, detergents, and industrial applications due to its ability to enhance the softness and shine of hair and fabrics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(1-Carboxylatotridecyl)trimethylammonium can be synthesized through the oxidation of tridecylamine. The common synthetic route involves the following steps:
Oxidation of Tridecylamine: Tridecylamine is oxidized using an oxidizing agent such as hydrogen peroxide or potassium permanganate to form the corresponding carboxylic acid.
Quaternization: The carboxylic acid is then reacted with trimethylamine to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale oxidation reactions followed by quaternization. The reaction conditions are optimized to ensure high yield and purity of the final product. The process is carried out in well-ventilated reactors to avoid the accumulation of hazardous fumes .
Analyse Chemischer Reaktionen
Types of Reactions
(1-Carboxylatotridecyl)trimethylammonium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylammonium group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, hydroxides.
Major Products Formed
Oxidation: Higher oxidation state products.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1-Carboxylatotridecyl)trimethylammonium has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance the solubility and reactivity of reactants.
Biology: Employed in cell culture media to improve cell adhesion and growth.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of personal care products, detergents, and lubricants.
Wirkmechanismus
The mechanism of action of (1-Carboxylatotridecyl)trimethylammonium involves its ability to interact with cell membranes and proteins. The compound’s cationic nature allows it to bind to negatively charged surfaces, disrupting cell membranes and leading to cell lysis. This property makes it effective as an antimicrobial agent. Additionally, its surfactant properties enable it to reduce surface tension and enhance the solubility of hydrophobic compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetradecyltrimethylammonium bromide: Another cationic surfactant with similar properties but a different alkyl chain length.
Dodecyltrimethylammonium chloride: Similar in structure but with a shorter alkyl chain.
Hexadecyltrimethylammonium bromide: Similar in structure but with a longer alkyl chain.
Uniqueness
(1-Carboxylatotridecyl)trimethylammonium is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring both strong surface activity and compatibility with various solvents .
Eigenschaften
CAS-Nummer |
686-83-9 |
|---|---|
Molekularformel |
C17H35NO2 |
Molekulargewicht |
285.5 g/mol |
IUPAC-Name |
2-(trimethylazaniumyl)tetradecanoate |
InChI |
InChI=1S/C17H35NO2/c1-5-6-7-8-9-10-11-12-13-14-15-16(17(19)20)18(2,3)4/h16H,5-15H2,1-4H3 |
InChI-Schlüssel |
LVBSECZFJBGOCR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC(C(=O)[O-])[N+](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(4,11-dimethyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-yl)acetamide](/img/structure/B12806097.png)









